1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEDBKYDRYWFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10845727 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10845727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918495-89-3 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10845727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are characterized by their unique structure comprising two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This article delves into the biological activities associated with this compound, examining its potential therapeutic applications and underlying mechanisms.
Chemical Structure and Properties
- IUPAC Name : (2E)-3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- CAS Number : 927202-27-5
- Molecular Formula : C16H12Cl2O2
- Molecular Weight : 307.17 g/mol
Antimicrobial Activity
Research indicates that chalcone derivatives exhibit significant antimicrobial properties. A study demonstrated that (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one displayed inhibitory effects against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Properties
Chalcones are known for their potential anticancer effects. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. A notable study revealed that this compound significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells, by inducing G1 phase arrest and promoting apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 10.3 | G1 phase arrest and apoptosis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
The biological activity of (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways associated with growth and survival.
Study on Anticancer Activity
A study conducted on the anticancer effects of chalcones, including (2E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, involved in vitro assays on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
In Vivo Studies
In vivo studies using animal models have demonstrated that this chalcone derivative can reduce tumor growth and enhance survival rates in cancer-bearing mice when administered at specific dosages.
Scientific Research Applications
Anticancer Activity
Chalcones are known for their potential anticancer properties. Research has demonstrated that (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
Antimicrobial Properties
Chalcones have also been studied for their antimicrobial effects. This compound has shown efficacy against several bacterial strains.
- Case Study : In vitro studies indicated that (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .
Pesticidal Activity
The compound's biological activity extends to agricultural applications, particularly as a pesticide or herbicide.
- Case Study : Research has indicated that the application of this chalcone derivative can effectively inhibit the growth of certain plant pathogens, thereby enhancing crop protection strategies .
Photophysical Properties
The unique structure of chalcones allows them to be explored in material science, particularly in organic electronics and photonic devices.
- Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.25 |
These properties suggest that (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one may be used in the development of organic light-emitting diodes (OLEDs) and solar cells.
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on the chalcone backbone significantly alter molecular properties. Key comparisons include:
- Electron Effects: Methoxy groups donate electrons via resonance, while chlorine atoms withdraw electrons inductively. This combination in the target compound enhances charge transfer efficiency, critical for nonlinear optical applications .
- Steric Considerations: 2,4-Dichloro substitution introduces steric hindrance, reducing molecular planarity compared to monosubstituted analogs .
Optical and Electronic Properties
Chalcones with dichlorophenyl groups exhibit strong nonlinear absorption due to extended π-conjugation:
Crystallographic Features
Dihedral angles between aromatic rings influence packing and stability:
Methoxy groups participate in weaker C-H⋯O interactions compared to hydroxyl analogs, leading to less dense crystal packing .
Q & A
Basic Research Questions
Q. How is (2E)-1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one synthesized and characterized?
- Synthesis : The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dichloroacetophenone and 4-methoxybenzaldehyde in ethanol, catalyzed by acid (e.g., thionyl chloride). Reaction conditions (temperature, solvent, catalyst) are optimized to favor the E-isomer .
- Characterization :
- Spectroscopy : IR confirms the carbonyl stretch (~1650–1700 cm⁻¹), while ¹H NMR identifies the trans (E) configuration via coupling constants (J ≈ 15–16 Hz for α,β-unsaturated protons). HR-MS validates molecular mass .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure, confirming bond lengths, angles, and the E-configuration .
Q. What spectroscopic techniques confirm the E-configuration of this chalcone derivative?
- ¹H NMR : The coupling constant (J) between the α and β protons of the α,β-unsaturated ketone is ~15–16 Hz, indicative of trans geometry .
- XRD : Crystal structure analysis provides unambiguous evidence of the E-configuration by spatial arrangement of substituents .
- UV-Vis : The λmax of the enone system (~300–350 nm) aligns with conjugated trans chalcones .
Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?
- Method : Use agar diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.
- Controls : Include reference antibiotics (e.g., ampicillin, fluconazole) and solvent controls.
- Data Interpretation : Report minimum inhibitory concentration (MIC) values; moderate activity (MIC 50–200 µg/mL) is common for chalcones .
Advanced Research Questions
Q. How do experimental and theoretical (DFT) studies compare for this compound’s electronic properties?
- DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO energies, ionization potential (I), electron affinity (A), and global electrophilicity index (ω) using Koopman’s theorem .
- Validation : Experimental UV-Vis λmax aligns with time-dependent DFT (TD-DFT) predictions. Bond lengths/angles from XRD match DFT-optimized structures (error < 0.02 Å) .
- Reactivity Insights : A narrow HOMO-LUMO gap (<4 eV) suggests high chemical reactivity, guiding derivatization strategies .
Q. What crystallographic challenges arise in resolving the structure of halogenated chalcones?
- Crystal Growth : Slow evaporation from ethanol/acetone yields diffraction-quality crystals. Halogen substituents (Cl, F) enhance crystal packing via C–Cl···π or Cl···Cl interactions .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperature (100 K) to mitigate disorder.
- Refinement : Anisotropic displacement parameters for heavy atoms (Cl, O) improve R-factors (<0.05) .
Q. How can contradictions in antimicrobial data between similar chalcones be addressed?
- Experimental Variables : Standardize inoculum size, growth medium, and incubation time.
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., 2,4-dichloro vs. 4-methoxy) on activity.
- Mechanistic Studies : Probe membrane disruption (via fluorescence assays) or enzyme inhibition (e.g., β-lactamase) to clarify bioactivity .
Q. What methodological strategies optimize the yield of the E-isomer during synthesis?
- Catalyst Selection : Acidic conditions (H2SO4, SOCl2) favor keto-enol tautomerization toward the E-isomer.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state.
- Kinetic Control : Shorter reaction times (~4–6 hrs) minimize isomerization to the Z-form .
Methodological Tables
Table 1 : Key DFT-Derived Reactivity Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.12 | Electron-donating capacity |
| LUMO Energy | -2.05 | Electron-accepting capacity |
| Electrophilicity Index (ω) | 3.78 | High electrophilic character |
Table 2 : Crystallographic Data for Halogenated Chalcones
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Pbca | 9.4305 | 13.9334 | 25.6417 | 90 |
| (2E)-1-(2,6-Dichloro-3-fluorophenyl) derivative | P21/c | 11.9035 | 10.4472 | 23.7435 | 92.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
